Morinidazole

Catalog No.
S536043
CAS No.
92478-27-8
M.F
C11H18N4O4
M. Wt
270.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Morinidazole

CAS Number

92478-27-8

Product Name

Morinidazole

IUPAC Name

1-(2-methyl-5-nitroimidazol-1-yl)-3-morpholin-4-ylpropan-2-ol

Molecular Formula

C11H18N4O4

Molecular Weight

270.29 g/mol

InChI

InChI=1S/C11H18N4O4/c1-9-12-6-11(15(17)18)14(9)8-10(16)7-13-2-4-19-5-3-13/h6,10,16H,2-5,7-8H2,1H3

InChI Key

GAZGHCHCYRSPIV-UHFFFAOYSA-N

SMILES

CC1=NC=C(N1CC(CN2CCOCC2)O)[N+](=O)[O-]

Solubility

Soluble in DMSO

Synonyms

Morinidazole, trade name: Lingda®

Canonical SMILES

CC1=NC=C(N1CC(CN2CCOCC2)O)[N+](=O)[O-]

Description

The exact mass of the compound Morinidazole is 270.1328 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitro Compounds - Nitroimidazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antiparasitic effects

One of the most promising research areas for Morinidazole is its potential as an antiparasitic agent. Studies have shown in vitro and in vivo efficacy against various parasitic protozoa, including:

  • Trichomonas vaginalis: Morinidazole exhibits activity against Trichomonas vaginalis, a parasite responsible for trichomoniasis, a sexually transmitted infection [].
  • Giardia lamblia: Research suggests Morinidazole may be effective against Giardia lamblia, a flagellate protozoan causing giardiasis, an intestinal parasitic infection [].
  • Cryptosporidium parvum: Studies indicate potential effectiveness of Morinidazole against Cryptosporidium parvum, another protozoan causing cryptosporidiosis, a diarrheal illness [].

These findings warrant further investigation to determine Morinidazole's potential as a treatment option for these parasitic infections.

Additional Research Areas

  • Antibacterial effects: Limited research suggests possible activity against certain bacterial strains, but further studies are needed [].
  • Anticancer properties: Early in vitro studies have shown promise for its use in cancer research, but this requires extensive investigation [].

Morinidazole is a novel antimicrobial agent belonging to the class of 5-nitroimidazoles. It is primarily utilized for its effectiveness against anaerobic bacteria and certain protozoa. The compound has gained attention due to its selective uptake by anaerobic organisms, which leads to the formation of reactive intermediates that induce DNA damage, thereby exerting its bactericidal effects. Morinidazole is particularly noted for its improved safety profile compared to other similar compounds, such as metronidazole, making it a promising candidate in clinical applications.

As mentioned earlier, Morinidazole acts as a bactericidal agent by disrupting bacterial DNA synthesis. Upon reduction under anaerobic conditions, the nitro group of Morinidazole forms reactive intermediates that damage bacterial DNA, ultimately leading to cell death [].

Clinical trials suggest that Morinidazole is generally well-tolerated, with mild side effects like dizziness, drowsiness, and nausea reported []. However, more extensive studies are needed to fully understand its safety profile, including potential drug interactions and long-term effects.

  • Reduction: In anaerobic conditions, Morinidazole is reduced to active metabolites, which include free radicals that can interact with cellular components, leading to DNA strand breakage .
  • Metabolism: The major metabolic pathways involve N+-glucuronidation and sulfation, predominantly occurring on the morpholine ring of the molecule . These processes enhance the compound's solubility and facilitate its excretion.
  • Formation of Reactive Intermediates: The reduction process generates reactive intermediates that are crucial for its antimicrobial activity .

Morinidazole exhibits significant biological activity against various pathogens:

  • Antimicrobial Activity: It is effective against a range of anaerobic bacteria, including Clostridium species and Bacteroides fragilis. Its mechanism primarily involves inducing DNA damage through the formation of radicals .
  • Safety Profile: Compared to traditional agents like metronidazole, Morinidazole has shown a reduced incidence of gastrointestinal side effects and other adverse reactions, enhancing patient compliance and treatment outcomes .

The synthesis of Morinidazole typically involves several steps:

  • Starting Materials: The synthesis begins with appropriate nitroimidazole precursors.
  • Formation of Morpholine Ring: A morpholine moiety is introduced through nucleophilic substitution reactions.
  • Nitro Group Reduction: The nitro group is selectively reduced to form the active compound.
  • Purification: The final product is purified through crystallization or chromatography techniques.

These methods ensure high yields and purity of Morinidazole suitable for pharmaceutical applications.

Morinidazole has several applications in the medical field:

  • Treatment of Infections: It is primarily used for treating infections caused by anaerobic bacteria and certain protozoal infections.
  • Clinical Trials: Ongoing research aims to explore its efficacy in various infectious diseases, particularly where traditional therapies have failed or caused significant side effects .

Interaction studies involving Morinidazole have highlighted its pharmacokinetic properties:

  • Drug Interactions: Studies indicate that Morinidazole may interact with other medications metabolized via similar pathways, necessitating caution in polypharmacy situations .
  • Impact on Renal Function: Research has shown that renal impairment affects the pharmacokinetics of Morinidazole, which may influence dosing regimens in patients with compromised renal function .

Morinidazole shares structural and functional similarities with several other compounds in the 5-nitroimidazole class. Here are some notable comparisons:

CompoundStructure TypeAntimicrobial SpectrumUnique Features
Metronidazole5-NitroimidazoleAnaerobic bacteria, protozoaAssociated with more gastrointestinal side effects
Tinidazole5-NitroimidazoleAnaerobic bacteria, protozoaLonger half-life than metronidazole
Secnidazole5-NitroimidazoleAnaerobic bacteriaSingle-dose treatment available

Uniqueness of Morinidazole

Morinidazole stands out due to its improved safety profile and reduced side effects compared to metronidazole and other similar compounds. Its selective uptake by anaerobic bacteria allows for targeted action while minimizing systemic toxicity.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

270.13280507 g/mol

Monoisotopic Mass

270.13280507 g/mol

Heavy Atom Count

19

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

TUPWG40JAL

Other CAS

92478-27-8

Dates

Modify: 2024-04-14
1: Pang X, Zhang Y, Gao R, Zhong K, Zhong D, Chen X. Effects of rifampin and ketoconazole on pharmacokinetics of morinidazole in healthy chinese subjects. Antimicrob Agents Chemother. 2014 Oct;58(10):5987-93. doi: 10.1128/AAC.03382-14. Epub 2014 Jul 28. PubMed PMID: 25070100; PubMed Central PMCID: PMC4187946.
2: Zhong K, Gao Z, Li Q, Zhong D, Chen X. A chiral high-performance liquid chromatography-tandem mass spectrometry method for the stereospecific determination of morinidazole in human plasma. J Chromatogr B Analyt Technol Biomed Life Sci. 2014 Jun 15;961:49-55. doi: 10.1016/j.jchromb.2014.04.049. Epub 2014 May 2. PubMed PMID: 24858695.
3: Zhong K, Li X, Xie C, Zhang Y, Zhong D, Chen X. Effects of renal impairment on the pharmacokinetics of morinidazole: uptake transporter-mediated renal clearance of the conjugated metabolites. Antimicrob Agents Chemother. 2014 Jul;58(7):4153-61. doi: 10.1128/AAC.02414-14. Epub 2014 May 12. PubMed PMID: 24820074; PubMed Central PMCID: PMC4068547.
4: Zhang H, Huang L, Huang YY, Yi B, Pei Q, Tan HY, Huang J, Liu JS, Yuan H, Yang GP. Pharmacokinetics of single-dose morinidazole in patients with severe renal impairment. Int J Clin Pharmacol Ther. 2014 Feb;52(2):159-65. doi: 10.5414/CP202000. PubMed PMID: 24290410.
5: Jiang Y, Wu X, Lingling E. Comment on "Simultaneous quantification of metronidazole, tinidazole, ornidazole and morinidazole in human saliva": Saliva or gingival crevicular fluid? J Chromatogr B Analyt Technol Biomed Life Sci. 2013 Jan 15;913-914:169-70. doi: 10.1016/j.jchromb.2012.11.022. Epub 2012 Dec 13. PubMed PMID: 23314355.
6: Tan H, Yang G, Yu P, Huang Y, Pei Q, Yuan H, Huang Z, Xie F, Mu L. Simultaneous determination of morinidazole and its carbonylation metabolite in human plasma: application to a pharmacokinetic study involving renal insufficiency patients and healthy volunteers. J Pharm Biomed Anal. 2013 Mar 25;76:75-80. doi: 10.1016/j.jpba.2012.11.037. Epub 2012 Dec 13. PubMed PMID: 23298909.
7: Gao R, Zhong D, Liu K, Xia Y, Shi R, Li H, Chen X. Simultaneous determination of morinidazole, its N-oxide, sulfate, and diastereoisomeric N(+)-glucuronides in human plasma by liquid chromatography-tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2012 Nov 1;908:52-8. doi: 10.1016/j.jchromb.2012.09.017. Epub 2012 Sep 25. PubMed PMID: 23122401.
8: Wang Y, Zhang P, Jiang N, Gong X, Meng L, Wang D, Ou N, Zhang H. Simultaneous quantification of metronidazole, tinidazole, ornidazole and morinidazole in human saliva. J Chromatogr B Analyt Technol Biomed Life Sci. 2012 Jun 15;899:27-30. doi: 10.1016/j.jchromb.2012.04.032. Epub 2012 May 15. PubMed PMID: 22658465.
9: Jin S, Zhang YF, Chen XY, Liu K, Zhong DF. [Enantioselective determinination of R-warfarin/S-warfarin in human plasma using liquid chromatography-tandem mass spectrometry and its application in a drug-drug interaction study]. Yao Xue Xue Bao. 2012 Jan;47(1):105-9. Chinese. PubMed PMID: 22493814.
10: Gao R, Li L, Xie C, Diao X, Zhong D, Chen X. Metabolism and pharmacokinetics of morinidazole in humans: identification of diastereoisomeric morpholine N+-glucuronides catalyzed by UDP glucuronosyltransferase 1A9. Drug Metab Dispos. 2012 Mar;40(3):556-67. doi: 10.1124/dmd.111.042689. Epub 2011 Dec 19. PubMed PMID: 22184458.
11: Lv W. Investigation of the effects of 24 bio-matrices on the LC-MS/MS analysis of morinidazole. Talanta. 2010 Jan 15;80(3):1406-12. doi: 10.1016/j.talanta.2009.09.043. Epub . PubMed PMID: 20006106.

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